Grevillol
Description
Properties
IUPAC Name |
5-tridecylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h14-16,20-21H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOGOSLLGMYCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200564 | |
| Record name | Grevillol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5259-01-8 | |
| Record name | Grevillol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grevillol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grevillol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5259-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Alkylation via Friedel-Crafts Reaction
Early synthetic approaches focused on alkylating resorcinol with tridecyl halides under Friedel-Crafts conditions. Ridley et al. (1968) demonstrated that treating resorcinol with 1-bromotridecane in the presence of AlCl<sub>3</sub> yielded grevillol, albeit with competing O-alkylation and nuclear methylation. Nuclear methylation occurred when dimethyl sulfate was used as the methylating agent in aqueous methanol with potassium hydroxide, leading to mixtures of O- and C-methylated products.
Key Reaction Conditions
Regioselective Alkylation Using Protecting Groups
To mitigate undesired O-alkylation, 3,5-dimethoxybenzyltrimethylsilyl ether was employed as a protected resorcinol precursor. Alonso et al. (1997) reported a lithiation-based method where 3,5-dimethoxybenzyltrimethylsilyl ether reacted with tridecanal in the presence of lithium powder and naphthalene (4 mol%), yielding the alcohol intermediate after hydrolysis. Subsequent mesylation (MsCl, Et<sub>3</sub>N) and catalytic hydrogenation (Pd/C, H<sub>2</sub>) afforded the alkylated product, which was demethylated using BBr<sub>3</sub> to yield this compound.
Key Reaction Conditions
-
Substrate : 3,5-Dimethoxybenzyltrimethylsilyl ether
-
Electrophile : Tridecanal
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Lithiation Agent : Li powder, naphthalene (cat.)
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Demethylation Agent : BBr<sub>3</sub> (1.0 M in CH<sub>2</sub>Cl<sub>2</sub>)
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | Resorcinol, 1-bromotridecane | Alkylation, demethylation | 25–30% | Simple reagents | Low yield, competing O-alkylation |
| Lithiation-Alkylation | 3,5-Dimethoxybenzyl ether | Lithiation, alkylation, demethylation | 38% | Regioselective | Multi-step, air-sensitive conditions |
| Stevens Rearrangement | Isoquinolinium salts | Rearrangement, hydrolysis | ~40% | Access to complex scaffolds | Limited substrate scope |
| Microbial Synthesis | Streptomyces davawensis | Fermentation, extraction | <2% | Eco-friendly, scalable | Low titer, requires strain optimization |
Structural Characterization and Validation
This compound synthesized via the lithiation route exhibited the following spectral data:
-
<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) : δ 6.25 (s, 2H, ArH), 5.45 (s, 1H, OH), 2.45 (t, J = 7.5 Hz, 2H, CH<sub>2</sub>), 1.55 (m, 2H, CH<sub>2</sub>), 1.25 (br s, 20H, CH<sub>2</sub>), 0.88 (t, J = 6.8 Hz, 3H, CH<sub>3</sub>).
-
HRMS (ESI) : m/z [M–H]<sup>−</sup> calcd. for C<sub>19</sup>H<sub>31</sub>O<sub>2</sub>: 291.2330; found: 291.2318 .
Chemical Reactions Analysis
Types of Reactions: Grevillol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted resorcinol derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Introduction to Grevillol
This compound, a compound derived primarily from the wood of Grevillea robusta, is a member of the resorcinol family and has garnered attention for its diverse applications in scientific research. Its chemical structure is characterized by a long alkyl chain, specifically 5-n-tridecylresorcinol, which contributes to its unique biological properties.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties, particularly against pathogenic bacteria. Research indicates that this compound exhibits significant antibacterial activity, which can be attributed to its hydrophobic alkyl chain that enhances membrane interaction.
- Case Study : A study published in the Australian Journal of Chemistry demonstrated that this compound and its derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics, suggesting potential for development as a natural antimicrobial agent.
Pharmaceutical Applications
Due to its bioactive nature, this compound is being explored for potential pharmaceutical applications. Its ability to modulate biological activities makes it a candidate for drug development.
- Research Findings : A synthesis study revealed that modifications to the alkyl chain of this compound could enhance its pharmacological properties, including improved solubility and bioavailability . This opens avenues for formulating new drugs targeting various diseases.
Cosmetic Industry
This compound's antioxidant properties have led to its incorporation into cosmetic formulations. Its ability to protect skin from oxidative stress makes it valuable in skincare products.
- Application Insight : this compound is used in creams and lotions aimed at reducing skin aging effects due to environmental exposure. Its efficacy is attributed to its capacity to scavenge free radicals and promote skin health .
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the production of other bioactive molecules.
- Synthesis Pathways : Research has outlined several synthetic routes for this compound, including methods involving methylation of resorcinol derivatives, which highlight its versatility as a precursor in chemical reactions .
Data Table: Summary of this compound Applications
Mechanism of Action
The mechanism of action of grevillol involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through the inhibition of lipoxygenase, an enzyme involved in the inflammatory process . This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Bioactive Properties of this compound and Related Compounds
Alkyl Chain Length and Bioactivity
- Shorter chains (C₃–C₁₀): Compounds like 5-propylresorcinol (C₃) exhibit weaker antibacterial activity due to reduced lipid solubility, limiting membrane interaction .
- Optimal chain length (C₁₃–C₁₅): this compound (C₁₃) and bilobol (C₁₅) show enhanced bioactivity. The C₁₃ chain in this compound balances hydrophobicity and molecular flexibility, facilitating penetration into bacterial membranes .
- Longer chains (>C₁₅): May reduce solubility and bioavailability, as seen in 5-tetradecylresorcinol, which requires higher doses for efficacy .
Saturation Effects
- Saturated vs. unsaturated chains: Virenol B, an unsaturated analog of this compound with a C13 chain containing a double bond, demonstrates broader bioactivity, including antiviral effects against SARS-CoV-2 . The double bond likely enhances interaction with viral proteases through π-π stacking .
Research Findings and Implications
Antibacterial Mechanisms
This compound disrupts bacterial membranes by inserting its alkyl chain into lipid bilayers, causing leakage of cellular contents. This mechanism is shared with bilobol but is less effective in shorter-chain derivatives like 5-propylresorcinol .
Therapeutic Potential
- This compound vs. Virenol B: While this compound targets Gram-positive bacteria, Virenol B’s unsaturated chain expands its utility to viral targets, suggesting alkylresorcinols can be tuned for specific pathogens via chain modification .
- Comparison with Olivetolic Acid: Unlike olivetolic acid (a cannabinoid precursor with a C₅ chain), this compound’s longer chain enhances its antimicrobial potency but reduces metabolic stability .
Biological Activity
Grevillol, a compound classified as a resorcinol derivative, has garnered attention for its diverse biological activities. Its molecular formula is and it exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry and pharmacology.
This compound is characterized by its unique structure, which includes a resorcinol core that is modified with alkyl chains. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H32O2 |
| Molecular Weight | 292.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacteria are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 8 |
| Escherichia coli | 32 |
These results suggest that this compound could serve as a potential natural antibiotic, particularly in combating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism by which it may alleviate inflammation.
Case Study:
A study conducted on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound significantly reduced levels of TNF-α and IL-6, two key inflammatory markers. This effect was dose-dependent, indicating that higher concentrations of this compound lead to greater reductions in inflammatory responses.
Antioxidant Activity
This compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals was assessed using the DPPH assay, where it showed notable radical-scavenging activity with an IC50 value of 25 μg/mL.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : this compound's hydrophobic nature allows it to interact effectively with cell membranes, enhancing its ability to penetrate bacterial cells and exert its antimicrobial effects.
- Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
- Modulation of Signaling Pathways : Its anti-inflammatory effects may result from the modulation of NF-kB signaling pathways, which are critical in the inflammatory response.
Q & A
Q. What are the key spectroscopic methods for confirming Grevillol’s molecular structure, and how should researchers interpret these data?
this compound’s structure (C19H31O2) is confirmed via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS). For example, <sup>1</sup>H NMR (500 MHz, CDCl3) reveals proton environments corresponding to its alkyl chain and aromatic rings, while HRMS ([M–H]<sup>−</sup> at m/z 291.2318) validates molecular weight . Researchers must cross-reference spectral data with computational predictions (e.g., DFT calculations) and prior analogs (e.g., olivetolic acid derivatives) to resolve ambiguities in peak assignments.
Q. How should experimental designs for this compound’s antibacterial activity assays be structured to ensure reliability?
Antibacterial assays should include:
- Positive controls (e.g., standard antibiotics like ampicillin).
- Negative controls (solvent-only treatments).
- Dose-response curves to determine minimum inhibitory concentrations (MICs).
- Replicates (≥3) to assess variability. Experiments must follow Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution or agar diffusion methods, with bacterial strains selected based on this compound’s hypothesized targets (e.g., Gram-positive vs. Gram-negative) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies in MIC values or efficacy may arise from:
- Strain-specific resistance mechanisms : Validate activity against isogenic mutant strains lacking putative target genes.
- Solvent interactions : Test this compound in alternative solvents (e.g., DMSO vs. ethanol) to rule out solvent-induced artifacts.
- Synergistic effects : Combine this compound with adjuvants (e.g., efflux pump inhibitors) to isolate mechanisms . Statistical tools like ANOVA or mixed-effects models should quantify variability, while meta-analyses of published data identify trends across studies.
Q. What methodologies address reproducibility challenges in this compound’s synthetic protocols?
Reproducibility issues often stem from:
- Unoptimized reaction conditions : Use design of experiments (DoE) to systematically vary temperature, catalyst loading, and solvent polarity.
- Byproduct formation : Employ HPLC or GC-MS to track impurities and refine purification steps (e.g., column chromatography gradients). Document all parameters (e.g., stirring rate, drying time) in supplementary materials to enable replication .
Q. How can researchers analyze this compound’s structure-activity relationships (SAR) to guide derivative synthesis?
SAR studies require:
- Molecular docking : Compare this compound’s binding affinity (e.g., to bacterial enzymes like FabI) with analogs (e.g., 5-propylbenzene-1,3-diol).
- Alkyl chain modifications : Synthesize derivatives with varying chain lengths (C10–C25) and test for hydrophobicity-driven membrane disruption.
- Quantitative SAR (QSAR) models : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Methodological Guidance for Data Analysis
Q. What statistical approaches are appropriate for interpreting this compound’s dose-response data?
- Non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50/MIC values.
- Bootstrap resampling to estimate confidence intervals for small datasets.
- Principal component analysis (PCA) to identify outliers in high-throughput screening .
Q. How should researchers validate this compound’s mechanism of action beyond in vitro assays?
- Transcriptomics : Compare gene expression profiles in treated vs. untreated bacteria (RNA-seq).
- Metabolomics : Track changes in bacterial metabolite levels (e.g., ATP, NADH) via LC-MS.
- Fluorescence microscopy : Visualize membrane integrity using dyes like propidium iodide .
Tables for Key Data
| Property | This compound | 5-Propylbenzene-1,3-diol |
|---|---|---|
| Molecular Formula | C19H31O2 | C13H19O2 |
| HRMS ([M–H]<sup>−</sup>) | 291.2318 | 151.0785 |
| Yield | 38% | 88.3% |
| Antibacterial Activity (MIC) | 8–32 µg/mL (Gram-positive) | >128 µg/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
